2-(ethylamino)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)ethyl hydrogen sulfate is an organic compound with the molecular formula C4H11NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethylamino group attached to an ethyl hydrogen sulphate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(ethylamino)ethyl hydrogen sulfate can be synthesized through the reaction of 2-aminoethanol with sulfuric acid. The reaction involves mixing 2-aminoethanol and sulfuric acid in a molar ratio and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization, filtration, and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves continuous mixing and precise temperature control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(ethylamino)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
2-(ethylamino)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: It is used in the manufacture of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(ethylamino)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s ethylamino group plays a crucial role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
2-Aminoethyl hydrogen sulphate: Similar in structure but lacks the ethyl group.
Ethanolamine O-sulfate: Another related compound with similar functional groups.
Comparison: 2-(ethylamino)ethyl hydrogen sulfate is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain applications compared to its analogs .
Properties
CAS No. |
1072-03-3 |
---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
2-(ethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
InChI Key |
NDICMYVRYUEIEM-UHFFFAOYSA-N |
SMILES |
CCNCCOS(=O)(=O)O |
Canonical SMILES |
CCNCCOS(=O)(=O)O |
Key on ui other cas no. |
1072-03-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.